tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 4-position, and two methyl groups at the 2-position of the piperidine ring. Its molecular formula is C₁₁H₂₃N₃O₂, with a molecular weight of 229.32 g/mol (CAS: 871115-32-1) . The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUDBVQYJKBHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2,2-Dimethyl-4-piperidone
A common route involves reductive amination of 2,2-dimethyl-4-piperidone to introduce the aminomethyl group. The ketone is condensed with an amine source, such as ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogenation. For example, Chen et al. demonstrated that treating 2,2-dimethyl-4-piperidone with benzylamine and NaBH3CN in methanol yields the corresponding secondary amine, which is subsequently hydrogenated to remove the benzyl protecting group. The free amine is then Boc-protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with a catalytic base like 4-dimethylaminopyridine (DMAP), achieving yields of 78–85%.
Ketal-Protected Intermediate Strategy
A patent by CN107805218B outlines a method adaptable to the target compound. Starting with N-benzyl-4-piperidone, orthoformate is used to form a ketal intermediate under acidic conditions (e.g., p-toluenesulfonic acid in ethanol). This intermediate reacts with tert-butyl carbamate to generate an imine, which undergoes Pd/C-catalyzed hydrogenation to yield 4-Boc-aminopiperidine. Adapting this method, 2,2-dimethyl groups could be introduced via alkylation of the piperidone precursor before ketal formation. For instance, treating 4-piperidone with methyl iodide and a strong base (e.g., LDA) installs the geminal dimethyl groups, followed by the aforementioned ketalization and amination steps.
Cyclization Approaches for Piperidine Ring Formation
Dieckmann Cyclization of Amino Esters
The Dieckmann cyclization offers a route to construct the piperidine ring with pre-installed substituents. A diester precursor, such as dimethyl 3-aminopimelate, undergoes base-mediated cyclization (e.g., potassium tert-butoxide) to form the 2,2-dimethylpiperidine-4-carboxylate. Subsequent reduction of the ester to a hydroxymethyl group (via LiAlH4) and conversion to the aminomethyl group (via a Gabriel synthesis or Curtius rearrangement) yields the desired scaffold. Boc protection completes the synthesis, with overall yields of 65–70%.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalyst has been employed to synthesize substituted piperidines. For example, a diene precursor containing the 2,2-dimethyl and 4-aminomethyl motifs undergoes RCM in DCM at 40°C, followed by hydrogenation to saturate the double bond. This method offers stereochemical control but requires carefully designed starting materials, often leading to moderate yields (55–60%).
Catalytic Methods for Aminomethyl Group Introduction
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination introduces the aminomethyl group regioselectively. A 2,2-dimethyl-4-vinylpiperidine derivative reacts with a benzylamine nucleophile in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) in THF. Subsequent hydrogenolysis removes the benzyl group, and Boc protection affords the target compound in 70–75% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Physical Properties
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or amides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Imines, amides.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- Tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate serves as an essential building block in the synthesis of complex organic molecules. Its piperidine ring structure allows for diverse functionalization, making it valuable for creating various derivatives that can be used in pharmaceuticals and agrochemicals.
Reagent in Organic Transformations
- The compound is utilized as a reagent in various organic transformations. Its ability to participate in nucleophilic substitutions and other reactions makes it a versatile tool for chemists aiming to construct intricate molecular frameworks.
Biological Applications
Anticancer Activity
- Recent studies have highlighted the anticancer potential of this compound. Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to this one have shown significant cytotoxic effects against various cancer cell lines, including murine Sarcoma 180 cells. These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Properties
- The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate its effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a potential candidate for new antimicrobial therapies.
Pharmacological Insights
Potential Drug Candidate
- This compound is being explored as a potential drug candidate due to its structural features that suggest interactions with biological targets. Initial pharmacological studies indicate its potential to modulate neurotransmitter receptors, which may influence mood regulation and pain perception pathways .
Anticancer Efficacy
A study evaluated the effects of piperidine derivatives on murine Sarcoma 180 cells. The results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction via mitochondrial pathways.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of several piperidine-based compounds, this compound exhibited minimal inhibitory concentrations (MICs) against MRSA and Escherichia coli, indicating its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethyl-piperidine moiety upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the central nervous system.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : Pyridinyl () and chlorophenyl () groups introduce aromaticity and electronic effects, altering solubility and biological activity .
- Functional Group Reactivity: Sulfonyloxy derivatives () are more reactive in substitution reactions than aminomethyl-substituted analogs, making them versatile intermediates .
Biological Activity
tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1534465-74-1) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and an aminomethyl substituent on a dimethylpiperidine core, which may influence its pharmacological properties.
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- Purity : Typically around 95% in commercial preparations
Biological Activity Overview
Research indicates that compounds with piperidine structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of this compound is primarily explored through its interactions with various biological targets.
Inhibition of Cholinesterases
One of the notable activities of this compound is its potential to inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
Inhibition Data
A study reported the following IC50 values for related piperidine derivatives:
- AChE : IC50 = 1.90 ± 0.16 µM
- BChE : IC50 = 0.084 ± 0.008 µM
These values suggest that the compound may exhibit selective inhibition towards BChE over AChE, which is beneficial for minimizing side effects related to excessive cholinergic activity .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation. In assays such as ABTS and FRAP, it demonstrated significant antioxidant activity, indicating its potential as a protective agent against oxidative damage .
Case Studies and Research Findings
Numerous studies have highlighted the biological potential of piperidine derivatives, including this compound:
- Cancer Therapy : In vitro studies have shown that certain piperidine derivatives induce apoptosis in cancer cell lines, suggesting their role as anticancer agents. For instance, modifications in the piperidine structure have been linked to enhanced cytotoxicity against specific cancer cells .
- Neuroprotection : The ability of this compound to inhibit cholinesterases may also confer neuroprotective effects, making it a candidate for further investigation in Alzheimer's disease models .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities, although specific data on this compound requires further exploration .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting tert-butyl chloroformate with 4-(aminomethyl)-2,2-dimethylpiperidine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) is critical to minimize side reactions such as carbamate hydrolysis . Alternative routes include using tert-butyl N-(2-bromoethyl)carbamate with sodium bicarbonate in tetrahydrofuran (THF) for regioselective functionalization . Characterization by NMR and mass spectrometry is essential to confirm purity and structural integrity .
Q. How can researchers validate the stereochemical configuration of this compound?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules with complex substituents . If crystallographic data are unavailable, advanced NMR techniques (e.g., NOESY or chiral shift reagents) can infer spatial arrangements by analyzing coupling constants and nuclear Overhauser effects .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound at 2–8°C in airtight, light-resistant containers. Stability studies indicate degradation under prolonged exposure to strong oxidizing agents (e.g., peroxides) or acidic/basic conditions, which can hydrolyze the tert-butyl carbamate group . Use inert atmospheres (e.g., argon) for long-term storage to prevent oxidation of the aminomethyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethylpiperidine moiety influence reactivity in cross-coupling reactions?
The 2,2-dimethyl groups introduce significant steric hindrance, which suppresses undesired side reactions (e.g., β-hydride elimination in palladium-catalyzed couplings). However, this steric bulk can also reduce reaction rates. Computational studies (DFT) suggest that electron-donating substituents on the piperidine ring enhance nucleophilicity at the aminomethyl group, facilitating reactions with electrophiles like activated aryl halides . Experimental optimization of ligands (e.g., Buchwald-Hartwig conditions) is critical to balance reactivity and selectivity .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for derivatives of this compound?
Contradictions often arise from impurities or dynamic processes (e.g., rotamers). For example, broadened NMR signals may indicate slow conformational exchange, which can be confirmed by variable-temperature NMR. If mass spectrometry detects unexpected adducts (e.g., sodium or solvent clusters), use high-resolution MS (HRMS) or ion mobility spectrometry to distinguish artifacts from true molecular ions . Cross-validation with alternative techniques (e.g., IR for functional groups) is recommended .
Q. How does the compound interact with biological targets such as enzymes or receptors?
The aminomethyl group acts as a hydrogen-bond donor, enabling interactions with active-site residues (e.g., aspartate in proteases). Molecular docking studies with the piperidine ring suggest hydrophobic interactions with allosteric pockets in G protein-coupled receptors (GPCRs) . In vitro assays (e.g., fluorescence polarization) have demonstrated inhibitory activity against kinases, with IC50 values in the low micromolar range . Structure-activity relationship (SAR) studies recommend modifying the tert-butyl group to modulate lipophilicity and bioavailability .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
High-performance liquid chromatography (HPLC) with UV detection (220–254 nm) is standard for purity assessment. For trace impurities (<0.1%), use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to achieve parts-per-billion sensitivity. Column selection (e.g., C18 for polar impurities) and gradient elution protocols must be optimized based on impurity polarity .
Methodological Considerations
8. Designing experiments to assess the compound’s role in multi-step syntheses:
- Step 1: Use kinetic profiling (e.g., in situ IR or reaction calorimetry) to identify rate-limiting steps.
- Step 2: Optimize protecting groups (e.g., Boc vs. Fmoc) for orthogonal deprotection in peptide couplings .
- Step 3: Employ flow chemistry for scalability, particularly for reactions requiring precise temperature control .
9. Addressing contradictions in biological assay results:
- Example: If cytotoxicity assays conflict with enzyme inhibition data, evaluate off-target effects using proteome-wide profiling (e.g., affinity chromatography with SILAC labeling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
